(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Asymmetric Synthesis Enantiomeric Excess Chiral Amino Alcohol

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS 2044705-93-1) is a chiral fluorinated ethanolamine derivative with the molecular formula C₈H₁₀ClF₂NO and a molecular weight of 209.62 g/mol. It features an (S)-configured aminoethanol backbone attached to a 3,5-difluorophenyl group, supplied as the hydrochloride salt with typical purity specifications of 95–98%.

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62
CAS No. 2044705-93-1
Cat. No. B3250639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
CAS2044705-93-1
Molecular FormulaC8H10ClF2NO
Molecular Weight209.62
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(CO)N.Cl
InChIInChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
InChIKeyNFBOQSJNFZSBBC-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-2-Amino-2-(3,5-difluorophenyl)ethanol Hydrochloride (CAS 2044705-93-1) and Why Procurement Teams Research It


(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS 2044705-93-1) is a chiral fluorinated ethanolamine derivative with the molecular formula C₈H₁₀ClF₂NO and a molecular weight of 209.62 g/mol . It features an (S)-configured aminoethanol backbone attached to a 3,5-difluorophenyl group, supplied as the hydrochloride salt with typical purity specifications of 95–98% . The 3,5-difluorophenyl substitution pattern is strategically positioned to modulate electronic properties and hydrogen-bonding capacity of derived molecules, making this compound a sought-after chiral building block in medicinal chemistry programs targeting enzyme inhibitors and receptor ligands [1].

Why Generic Substitution of CAS 2044705-93-1 with In-Class Analogs Carries Scientific and Procurement Risk


Although multiple 3,5-difluorophenyl ethanolamine variants exist—including the (R)-enantiomer (CAS 957121-38-9), the regioisomeric 2-amino-1-(3,5-difluorophenyl)ethanol (CAS 133562-33-1), and mono-fluorinated analogs such as (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride (CAS 1240480-36-7)—these are not interchangeable. The (S)-configuration at the benzylic carbon determines the spatial orientation of the amino and hydroxyl groups in downstream coupling reactions, directly affecting the stereochemical outcome of target molecules [1]. Furthermore, the 3,5-difluoro substitution pattern confers distinct electronic and metabolic stability properties compared to 4-fluoro or non-fluorinated phenyl congeners, which can alter binding affinity, target selectivity, and pharmacokinetic profiles of the final drug candidates [2]. Substituting even between enantiomers of the same scaffold risks producing diastereomeric products with divergent biological activity, as documented in the synthesis of gamma-secretase inhibitors where the (S)-configured 3,5-difluorophenyl-2-hydroxyethanoyl fragment is essential for target engagement [3].

Quantitative Differentiation Evidence for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol Hydrochloride (CAS 2044705-93-1)


Enantioselective Synthesis: CBS-Catalyzed Reduction Achieves 98% ee for the (S)-Enantiomer vs. 88% ee with Alternative Chiral Auxiliaries

In the enantioselective reduction of the prochiral ketone precursor 3,5-difluoroacetophenone to produce the (S)-configured amino alcohol, the CBS (Corey-Bakshi-Shibata) reagent in THF at −20 °C achieves 98% enantiomeric excess (ee) with 85% isolated yield. By comparison, reduction with NaBH₄ and L-proline in ethanol at 0 °C yields only 88% ee with 70% yield, while a chiral ruthenium complex in methanol at 25 °C achieves 95% ee with 78% yield . The 10-percentage-point ee advantage of the CBS route translates to a >99:1 enantiomeric ratio vs. ~94:6 for the L-proline method, which is critical for pharmaceutical intermediate applications where residual enantiomeric impurity can propagate into diastereomeric contaminants in downstream products.

Asymmetric Synthesis Enantiomeric Excess Chiral Amino Alcohol

3,5-Difluorophenyl Substitution Confers a LogP of 0.3 vs. Higher LogP for Non-Fluorinated Phenyl Analogs, Balancing Lipophilicity and Solubility

The computed partition coefficient (XLogP3-AA) for the free base 2-amino-1-(3,5-difluorophenyl)ethanol is 0.3 [1]. This value reflects the electron-withdrawing effect of the two meta-fluorine substituents, which reduce the overall lipophilicity compared to non-fluorinated phenyl ethanolamine analogs (estimated LogP for 2-amino-2-phenylethanol is approximately 0.7–0.9 based on fragment-based calculations). The moderated LogP of 0.3 positions the 3,5-difluorophenyl scaffold in a favorable range for CNS drug-like properties, where excessive lipophilicity (LogP > 3) is associated with increased metabolic clearance, promiscuous off-target binding, and phospholipidosis risk [2].

Lipophilicity Metabolic Stability Physicochemical Profiling

The (S)-3,5-Difluorophenyl-2-hydroxyethanoyl Fragment Is a Pharmacophoric Requirement in Gamma-Secretase Inhibitors: LY411575 and BMS-433796

The (S)-configured 3,5-difluorophenyl-2-hydroxyethanoyl fragment—directly derivable from (S)-2-amino-2-(3,5-difluorophenyl)ethanol—constitutes the core pharmacophoric element in two structurally distinct gamma-secretase inhibitor series. In LY411575, N-2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-L-alaninamide, the (S)-stereochemistry at the hydroxyethanoyl carbon is essential; the three other diastereomers exhibit markedly reduced potency [1]. Similarly, in BMS-433796, the (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido) fragment is required for Aβ-lowering activity in transgenic mouse models of Alzheimer's disease, with the compound demonstrating robust in vivo pharmacodynamic efficacy [2]. Replacement of the 3,5-difluoro substitution pattern with 4-fluoro or unsubstituted phenyl in these series would be predicted to alter both potency and metabolic profile.

Gamma-Secretase Inhibition Alzheimer's Disease Pharmacophore Mapping

Transaminase-Catalyzed Enzymatic Synthesis Offers a Greener, Higher-Yield Route to Fluorine-Containing Chiral Amines Including the 3,5-Difluorophenyl Scaffold

A patented enzymatic method using engineered transaminases with substrate specificity for fluorine-containing dihydroxy ketal compounds enables the direct synthesis of fluorine-containing chiral amine compounds, including those bearing the 3,5-difluorophenyl motif [1]. The patent describes that the transaminase-catalyzed route is shorter than traditional multi-step chemical synthesis, achieves higher product yield, and reduces the use of organic solvents and toxic reagents (lower 'three wastes' output) compared to conventional methods such as Mannich reaction sequences or benzylamine-based chiral auxiliary approaches [1]. For procurement, this implies that material sourced from suppliers employing enzymatic routes may offer superior batch-to-batch consistency, lower residual metal catalyst contamination, and alignment with sustainable chemistry mandates.

Biocatalysis Green Chemistry Transaminase Engineering

Comparative Structural Analysis: 3,5-Difluoro Substitution Pattern Enables Metabolic Stability Superior to Mono-Fluoro and Non-Fluorinated Homologs

The 3,5-difluorophenyl substitution pattern strategically blocks two metabolic soft spots on the phenyl ring simultaneously—positions that are primary sites for cytochrome P450-mediated oxidative metabolism. In contrast, mono-fluorinated analogs such as (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride (CAS 1240480-36-7) and (S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8) leave one or more unsubstituted phenyl positions vulnerable to hydroxylation . The 2,4-difluorophenyl and 2,6-difluorophenyl regioisomers, while also difluorinated, present different electronic landscapes that alter the pKa of the benzylic amine and the hydrogen-bonding geometry of the hydroxyl group, potentially affecting target binding [1]. This class-level advantage of the 3,5-difluoro pattern is well-established in medicinal chemistry literature for reducing oxidative metabolism and improving pharmacokinetic half-life.

Fluorine Chemistry Metabolic Soft Spot Blocking Drug Design

Optimal Research and Industrial Application Scenarios for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol Hydrochloride (CAS 2044705-93-1)


Gamma-Secretase Inhibitor Lead Optimization for Alzheimer's Disease

This compound serves as the direct precursor to the (S)-3,5-difluorophenyl-2-hydroxyethanoyl fragment required for gamma-secretase inhibitor programs. As demonstrated by the synthesis of LY411575 and BMS-433796, the (S)-stereochemistry and 3,5-difluoro substitution are non-negotiable pharmacophoric elements [1]. Medicinal chemistry teams should procure this specific CAS number to ensure stereochemical fidelity when synthesizing analogs of these clinical candidates or exploring novel gamma-secretase modulating chemotypes.

Chiral Building Block for CNS-Targeted Kinase and Receptor Ligand Programs

With a computed LogP of 0.3 for the free base, this compound falls within the optimal lipophilicity range for CNS drug candidates (typically LogP 1–3) [2]. The 3,5-difluoro pattern blocks two metabolic soft spots while maintaining hydrogen-bonding capacity through the amino and hydroxyl groups. Programs targeting CNS kinases, GPCRs, or neurotransmitter transporters where balanced permeability and metabolic stability are required can use this building block to introduce a fluorine-optimized phenyl scaffold early in the synthetic sequence.

Enantioselective Synthesis Methodology Development and Biocatalysis Research

The documented synthetic routes to this compound—CBS-catalyzed asymmetric reduction achieving 98% ee and transaminase-mediated enzymatic synthesis—make it an excellent model substrate for methodology development [3]. Academic and industrial process chemistry groups can use CAS 2044705-93-1 as a benchmark substrate to evaluate new chiral catalysts, biocatalytic systems, or continuous-flow asymmetric synthesis platforms, leveraging the well-characterized ee benchmarks for comparative assessment.

Fluorine Scan and Structure-Activity Relationship (SAR) Studies in Lead Optimization

The differential fluorination pattern of this compound—3,5-difluoro vs. the mono-fluoro isomers (3-fluoro, CAS 1240480-36-7; 4-fluoro, CAS 1269773-21-8) and the (R)-enantiomer (CAS 957121-38-9)—enables systematic fluorine-walk SAR studies . Procurement of the complete set of fluorinated ethanolamine building blocks allows medicinal chemists to map the impact of fluorine position and count on potency, selectivity, metabolic stability, and physicochemical properties within a single chemical series, guiding rational lead optimization decisions.

Quote Request

Request a Quote for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.